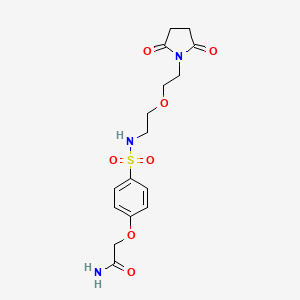

2-(4-(N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)sulfamoyl)phenoxy)acetamide

CAS No.: 2034615-66-0

Cat. No.: VC4757397

Molecular Formula: C16H21N3O7S

Molecular Weight: 399.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034615-66-0 |

|---|---|

| Molecular Formula | C16H21N3O7S |

| Molecular Weight | 399.42 |

| IUPAC Name | 2-[4-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethylsulfamoyl]phenoxy]acetamide |

| Standard InChI | InChI=1S/C16H21N3O7S/c17-14(20)11-26-12-1-3-13(4-2-12)27(23,24)18-7-9-25-10-8-19-15(21)5-6-16(19)22/h1-4,18H,5-11H2,(H2,17,20) |

| Standard InChI Key | MLWUOFVGXSPMCI-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N |

Introduction

The compound 2-(4-(N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)sulfamoyl)phenoxy)acetamide is a complex organic molecule featuring a 2,5-dioxopyrrolidin-1-yl moiety linked to a sulfamoyl group via an ethoxyethyl chain, which is further connected to a phenoxyacetamide structure. This compound's unique structure suggests potential applications in pharmaceutical or chemical synthesis, although specific details about its synthesis, properties, or applications are not readily available in the provided sources.

Synthesis and Preparation

The synthesis of 2-(4-(N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)sulfamoyl)phenoxy)acetamide likely involves multiple steps:

-

Preparation of the 2,5-Dioxopyrrolidin-1-yl Ethoxyethyl Intermediate: This might involve reacting a succinimide derivative with an ethoxyethyl halide.

-

Introduction of the Sulfamoyl Group: Could involve reaction with a sulfamoyl chloride.

-

Coupling with Phenoxyacetamide: Requires a suitable coupling agent to link the sulfamoyl intermediate with the phenoxyacetamide moiety.

Potential Applications

Given its complex structure, 2-(4-(N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)sulfamoyl)phenoxy)acetamide might be explored for various applications:

-

Pharmaceuticals: The presence of a sulfamoyl group and a phenoxyacetamide moiety suggests potential biological activity.

-

Chemical Synthesis: Could serve as an intermediate in the synthesis of more complex molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume